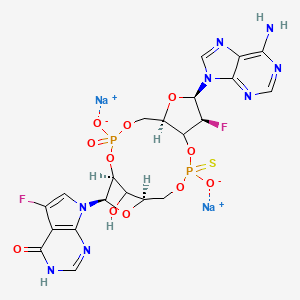

STING agonist-35

Description

Role of the cGAS-STING Pathway in Innate Immune Sensing

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental mechanism of the innate immune system that detects the presence of cytosolic DNA, which is a danger signal often associated with viral or bacterial infections, or with cellular damage and cancer. nih.govresearchgate.net Normally, a cell's DNA is securely contained within the nucleus and mitochondria. When DNA is found in the cytoplasm, it is recognized by the cGAS protein. researchgate.net

Upon binding to this cytosolic DNA, cGAS is activated and synthesizes a second messenger molecule called cyclic GMP-AMP (cGAMP). nih.govacs.org This cGAMP molecule then binds to the STING protein, which is an adaptor protein located on the endoplasmic reticulum. nih.gov This binding event triggers a conformational change in STING, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. nih.gov

Once activated, STING recruits and activates other signaling proteins, notably TANK-binding kinase 1 (TBK1). bioworld.com TBK1, in turn, phosphorylates and activates the transcription factor IRF3 (interferon regulatory factor 3). nih.gov Activated IRF3 then moves into the nucleus and drives the transcription of genes for type I interferons (IFN-I) and other pro-inflammatory cytokines. nih.govbioworld.com These secreted interferons and cytokines initiate a powerful immune response, which includes the recruitment and activation of various immune cells like dendritic cells, T cells, and natural killer (NK) cells, to combat the source of the cytosolic DNA. nih.govnih.gov This signaling cascade is a crucial link between innate and adaptive immunity. nih.gov

Overview of STING Agonist Development in Preclinical Research

The central role of the STING pathway in generating anti-tumor immunity has made it a highly attractive target for cancer immunotherapy. nih.gov Preclinical research has demonstrated that activating the STING pathway can convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to the immune system. nih.gov This has spurred the development of various STING agonists.

Early STING agonists were often synthetic cyclic dinucleotides (CDNs), such as ADU-S100, which mimic the natural STING ligand, cGAMP. nih.gov Preclinical studies with these first-generation agonists, typically administered directly into tumors, showed they could induce tumor-specific CD8+ T cells and lead to tumor clearance in animal models. nih.gov These agonists also demonstrated synergistic effects when combined with other cancer therapies like radiation and immune checkpoint inhibitors. nih.govresearchgate.net For instance, combining STING agonists with anti-PD-1 antibodies resulted in enhanced tumor-specific T cell responses and superior anti-tumor efficacy in preclinical models. nih.gov

However, the clinical translation of these early agonists has faced challenges, including modest efficacy. researchgate.netuchicago.edu This has driven the development of next-generation STING agonists with improved properties. A significant area of innovation is the development of STING agonists as payloads for antibody-drug conjugates (ADCs). acs.org This approach aims to overcome the limitations of earlier agonists by using an antibody to selectively deliver a potent STING agonist to tumor cells. nih.gov This targeted delivery is designed to concentrate the STING agonist in the tumor microenvironment, thereby activating the immune system locally while minimizing systemic side effects. nih.govresearchgate.net

Preclinical studies on STING agonist ADCs have shown that they can induce complete and sustained tumor regressions in syngeneic tumor models and establish immunological memory. researchgate.net These ADCs work by being internalized by tumor cells and myeloid cells in the tumor microenvironment, leading to localized STING activation. nih.govresearchgate.net This targeted approach represents a novel strategy to harness the power of the STING pathway for cancer immunotherapy. acs.org

One such compound developed for this purpose is STING agonist-35.

Research Findings on this compound

This compound, also known as Compound 1a, is a potent agonist for the STING protein. It has been identified as a powerful payload for use in antibody-drug conjugates (ADCs). Research has shown its effectiveness in activating both the wild-type STING protein and its mutated forms.

| STING Variant | Activation Rate (%) |

|---|---|

| Wild Type STING | 99 |

| Mutated Type STING (R232H) | 92 |

Properties

Molecular Formula |

C21H20F2N8Na2O11P2S |

|---|---|

Molecular Weight |

738.4 g/mol |

IUPAC Name |

disodium;7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-18-hydroxy-3,12-dioxido-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C21H22F2N8O11P2S.2Na/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(39-21)2-38-44(36,45)42-14-9(3-37-43(34,35)41-15)40-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31;;/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,35)(H,36,45)(H2,24,25,27)(H,26,28,33);;/q;2*+1/p-2/t8-,9-,11+,13?,14?,15+,20-,21-,44?;;/m1../s1 |

InChI Key |

FIBYBBVCGJOJGU-NFTCVINWSA-L |

Isomeric SMILES |

C1[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Sting Agonist Action

STING Activation and Downstream Signaling Cascades

The activation of STING initiates a signaling cascade that culminates in the production of a variety of cytokines, playing a crucial role in orchestrating the subsequent immune response.

The canonical activation of the STING pathway begins with the detection of double-stranded DNA (dsDNA) in the cytoplasm by the enzyme cyclic GMP-AMP synthase (cGAS). frontiersin.org Upon binding to dsDNA, cGAS is activated and catalyzes the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP. frontiersin.orgnih.gov cGAMP is a cyclic dinucleotide (CDN) that functions as a second messenger. frontiersin.org It binds directly to the STING protein, which is primarily located on the membrane of the endoplasmic reticulum (ER). frontiersin.orgnih.gov This binding event is the critical first step in STING activation. nih.gov The endogenous cGAMP in mammalian cells has a unique 2'-5' phosphodiester linkage, which allows it to bind to STING with high affinity. researchgate.net

Upon binding of an agonist like cGAMP, the STING protein undergoes a significant conformational change and traffics from the ER to the Golgi apparatus. fiercebiotech.comnih.gov During this translocation, STING recruits and activates TANK-Binding Kinase 1 (TBK1). fiercebiotech.combioworld.com The activated STING protein acts as a scaffold, bringing multiple TBK1 molecules into close proximity, which allows for their trans-autophosphorylation and activation. biorxiv.org

Once activated, TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). fiercebiotech.combioworld.com This phosphorylation event is a key step in the signaling cascade, as it causes IRF3 to form dimers. aacrjournals.org These IRF3 dimers then translocate from the cytoplasm into the nucleus. bioworld.comaacrjournals.org

Inside the nucleus, phosphorylated IRF3 dimers act as transcription factors, binding to specific DNA sequences called interferon-stimulated response elements (ISREs) in the promoters of genes encoding for type I interferons (IFNs), such as IFN-α and IFN-β. researchgate.netfiercebiotech.com This leads to the robust transcription and secretion of type I IFNs. nih.govmersana.com

In addition to the IRF3-mediated pathway, STING activation also leads to the activation of the nuclear factor-κB (NF-κB) transcription factor. researchgate.netfiercebiotech.com This is also mediated by TBK1 and results in the transcription of a broad range of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). fiercebiotech.com The synergistic action of IRF3 and NF-κB results in a powerful pro-inflammatory and anti-viral state. aacrjournals.org

Recent research has uncovered a more nuanced role for STING agonists in cytokine induction. Studies have shown that the administration of various STING agonists, including cGAMP, can lead to the expansion of regulatory B cells that produce Interleukin-35 (IL-35). nih.govnih.gov This induction of IL-35 is dependent on IRF3 but occurs independently of type I IFN signaling. nih.govnih.govfrontiersin.org IL-35 has immunosuppressive functions, suggesting a negative feedback loop or a mechanism to modulate the initial pro-inflammatory response. nih.govnih.gov

Table 1: Key Cytokines Induced by STING Agonist Activation

| Cytokine Family | Specific Cytokines | Primary Transcription Factor(s) | Key Biological Functions |

|---|---|---|---|

| Type I Interferons | IFN-α, IFN-β | IRF3 | Antiviral defense, activation of innate and adaptive immunity. fiercebiotech.commersana.com |

| Pro-inflammatory Cytokines | TNF-α, IL-6, IL-1β | NF-κB | Inflammation, immune cell recruitment, and activation. fiercebiotech.com |

| Regulatory Cytokines | IL-35 | IRF3 | Immunosuppression, regulation of immune responses. nih.govnih.gov |

Conformational Changes Upon Agonist Binding

The binding of an agonist to the STING protein induces significant structural rearrangements that are essential for its activation and downstream signaling.

In its inactive, or apo, state, the STING dimer adopts an "open" conformation. The ligand-binding domain of each monomer is relatively far apart. Upon binding of an agonist such as cGAMP, the STING dimer undergoes a dramatic conformational change, transitioning to a "closed" state. This change involves a 180° rotation of the ligand-binding domains relative to the transmembrane domains, bringing them closer together to clamp down on the agonist molecule. frontiersin.org This closure is stabilized by the formation of a "lid" composed of β-sheets from each monomer over the binding site.

STING agonists can be broadly categorized into two main classes: cyclic dinucleotides (CDNs) and non-cyclic dinucleotide agonists. nih.gov Natural CDNs like cGAMP and their synthetic analogs activate STING by inducing the aforementioned "closed" conformation. nih.gov

Interestingly, some synthetic non-CDN STING agonists have been shown to activate STING without causing this large-scale conformational change to a fully closed state. For example, the small molecule agonist diABZI can activate STING while the protein remains in a more "open" conformation. This suggests that there are multiple ways to activate the STING protein, and that different classes of agonists may stabilize distinct active conformations, potentially leading to biased signaling outputs.

Immunomodulatory Effects of Sting Agonists in Preclinical Models

Impact on Antigen-Presenting Cells

A critical component of the anti-tumor response initiated by STING agonists is the activation and modulation of antigen-presenting cells (APCs), particularly dendritic cells and macrophages. nih.gov

STING agonists are potent activators of dendritic cells (DCs), which are crucial for initiating T-cell-mediated immunity. cell-stress.comnih.gov Activation of the STING pathway in DCs leads to their functional maturation, a process characterized by several key changes that enhance their ability to stimulate an immune response. thno.orgmdpi.comnso-journal.org This maturation is a critical step in linking the innate immune recognition of tumors with the development of a specific and effective adaptive immune response. nih.govnih.gov

| STING Agonist | Upregulated Molecules | Cell Type | Key Finding | Source |

|---|---|---|---|---|

| 2'3'-cGAMP | CD40, CD80, CD86, HLA-DR | Human monocyte-derived dendritic cells (moDCs) | Induced equivalent levels of maturation and upregulation of co-stimulatory markers. | jci.org |

| ADU-S100 | CD86 | Antigen-Presenting Cells (APCs) | Increased expression of the T cell costimulatory molecule CD86 on APCs. | nih.gov |

| Synthetic CDNs (e.g., 8803, ML-RR) | CD80, CD86, HLA-DR | Human monocyte-derived macrophages | Induced M1 markers including CD80, CD86, and HLA-DR. | nih.gov |

| M04 | HLA-DR, CD86 | Human monocyte-derived dendritic cells | Significantly elevated expression of HLA-DR and CD86. | frontiersin.org |

The maturation of DCs induced by STING agonists significantly enhances their ability to perform cross-priming, a process where exogenous antigens are presented on MHC class I molecules to activate cytotoxic CD8+ T cells. nih.govthno.orgaacrjournals.org This is a crucial step in generating a potent anti-tumor T cell response. nih.govnih.gov Preclinical studies have consistently shown that STING pathway activation is essential for optimal tumor antigen-specific CD8+ T cell cross-priming by Batf3-lineage dendritic cells. nih.gov The type I IFNs produced upon STING activation are critical for this process, facilitating the cross-presentation of tumor antigens and subsequent T cell priming. thno.orgjci.org

STING agonists can effectively reprogram tumor-associated macrophages (TAMs), which often exhibit an immunosuppressive M2-like phenotype, towards a pro-inflammatory and anti-tumoral M1-like phenotype. nih.govmdpi.comresearchgate.net This repolarization is a key mechanism by which STING agonists remodel the tumor microenvironment from an immunosuppressive to an immunostimulatory state. cell-stress.combmj.com Studies have shown that STING activation in macrophages leads to the upregulation of M1 markers like iNOS and the production of pro-inflammatory cytokines, while downregulating M2 markers such as Arginase-1. nih.govresearchgate.net This shift in macrophage polarization enhances their ability to participate in anti-tumor immunity. spandidos-publications.com

| STING Agonist | Effect on Macrophages | Key Findings | Source |

|---|---|---|---|

| DMXAA, 2'3'-cGAMP | Repolarized M2 macrophages to an M1 phenotype. | Increased expression of iNOS and IL-12p40; decreased expression of Arg-1 and Fizz1. | researchgate.net |

| Synthetic CDNs (e.g., 8803, ML-RR) | Induced M1 markers and downregulated M2 markers. | Upregulated CD80, CD86, HLA-DR; downregulated CD163, CD206. | nih.gov |

| STING agonist ADC | Evidence of macrophage repolarization. | Demonstrated immune cell activation and macrophage repolarization. | researchgate.net |

| Generic STING Agonists | Reverses TAMs from M2-like to M1-like phenotype. | Activation of the cGAS/STING pathway in macrophages is capable of reprogramming M2 macrophages into the M1 type. | nih.govresearchgate.net |

Dendritic Cell Activation and Maturation

Effects on Lymphocytes

The activation of APCs by STING agonists ultimately leads to the robust activation and recruitment of lymphocytes, particularly CD8+ T cells, which are the primary effectors of anti-tumor immunity. cell-stress.comnih.gov

A major consequence of STING agonist treatment in preclinical models is the enhanced infiltration and activation of CD8+ T cells within the tumor microenvironment. bmj.comnih.govfrontiersin.org This increased T cell infiltration is a hallmark of a "hot" or T cell-inflamed tumor, which is more likely to respond to immunotherapy. bmj.com STING activation promotes the production of chemokines like CXCL9 and CXCL10, which are crucial for recruiting CD8+ T cells to the tumor site. nih.govnih.gov Numerous studies have demonstrated that the anti-tumor efficacy of STING agonists is dependent on CD8+ T cells. nih.govoncotarget.com For example, in a preclinical model of esophageal adenocarcinoma, a STING agonist induced a significant increase in the infiltration of IFNγ-producing CD8+ T cells into the tumor. oncotarget.com

Natural Killer (NK) Cell Activation and Cytotoxicity

Stimulator of Interferon Genes (STING) agonists have a complex and somewhat dualistic effect on Natural Killer (NK) cell activity in preclinical cancer models. On one hand, activation of the STING pathway is known to stimulate innate immune cells, including NK cells, which are crucial for anti-tumor responses. nih.gov This activation can enhance the recognition and clearance of cancer cells. mednexus.org For instance, in preclinical models of homologous recombination-deficient (HRD) breast cancer, the efficacy of both PARP inhibitors and their combination with a STING agonist was found to be dependent on NK cells. nih.gov Similarly, studies in glioblastoma models have shown that STING agonists promote a potent immune response characterized by the critical participation of NK cell populations in the anti-tumor effects. nih.govaacrjournals.org Intravenous injection of a lipid nanoparticle-formulated STING agonist (STING-LNP) effectively activated NK cells and demonstrated an antitumor effect against lung metastatic melanoma cells. aacrjournals.org

However, emerging evidence reveals a significant counter-regulatory mechanism that compromises NK cell function. nih.govnih.gov Systemic administration of various STING agonists, including cGAMP, has been shown to induce the expansion of a specific subset of regulatory B cells (Bregs) that produce Interleukin-35 (IL-35). nih.govnih.gov This induction of IL-35 occurs in an IRF3-dependent manner but is independent of type I interferon signaling. nih.govnih.gov The resulting STING–IL-35 axis in B cells leads to a reduction in the proliferation of NK cells and attenuates their anti-tumor activity. nih.govnih.govfiercebiotech.com This suppressive effect has been observed across multiple tumor models, including pancreatic, melanoma, triple-negative breast, and lung cancers. fiercebiotech.com

This finding highlights an intrinsic barrier to STING agonist monotherapy. nih.govnih.gov Preclinical experiments have demonstrated that blocking this negative feedback loop can restore anti-tumor immunity. Genetic ablation of IL-35 in B cells or the use of anti-IL-35 neutralizing antibodies in combination with a STING agonist (such as cGAMP) synergistically reduces tumor burden and prolongs survival in mouse models of pancreatic and lung cancer. nih.govaacrjournals.org This combination therapy significantly increased the number of infiltrating NK cells, and the therapeutic effect was abrogated when NK cells were depleted, confirming their essential role as mediators of the anti-tumor response. aacrjournals.org

Role in the Tumor Microenvironment Remodeling

STING agonists are potent agents for remodeling the tumor microenvironment (TME), primarily by converting immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapy. eie.gr This transformation is driven by the induction of a robust inflammatory response, characterized by changes in cytokine and chemokine profiles and the recruitment of various immune effector cells. eie.gr

Modulation of Chemokine and Cytokine Profiles (e.g., CXCL10, CCL5)

A primary mechanism by which STING agonists remodel the TME is through the robust induction of specific chemokines that recruit effector immune cells. Upon activation, the STING pathway stimulates the production of type I interferons and other pro-inflammatory cytokines, which in turn drive the expression of key chemokines, notably CXCL10 and CCL5. mednexus.orgeie.gr These chemokines are critical for attracting immune cells, particularly CD8+ T cells and NK cells, which express the corresponding receptor CXCR3. mednexus.orgeie.gr

In preclinical models of osteosarcoma, STING signaling was found to be necessary for radiation-induced expression of CCL5 and CXCL10. mednexus.org Similarly, in bladder cancer models, a single intravesical dose of the STING agonist VB-85247 led to a significant upregulation of Ifnb, Cxcl10, and Ccl5 gene expression in bladder tissues. nih.gov Studies in melanoma models also showed that intratumoral administration of the STING agonist ADU S-100 increased the production of CXCL10. nih.gov This chemokine induction is not limited to tumor cells; STING activation in dendritic cells (DCs) also stimulates the secretion of CXCL9 and CXCL10, further promoting the migration of cytotoxic T lymphocytes (CTLs) into the tumor. mednexus.org The upregulation of these chemokines is consistently linked to a more favorable, T-cell-inflamed TME and improved anti-tumor responses. eie.gr

Influence on Tertiary Lymphoid Structures (TLS)

Recent research has highlighted the role of STING agonists in promoting the formation of tertiary lymphoid structures (TLS) within the tumor microenvironment. nih.govfrontiersin.org TLS are ectopic lymphoid aggregates that form in non-lymphoid tissues, including tumors, in response to chronic inflammation. frontiersin.org They function as local hubs for the initiation and maintenance of adaptive immune responses, containing B cells, T cells, and dendritic cells in organized structures.

Intratumoral administration of the STING agonist ADU S-100 in melanoma models has been shown to upregulate the expression of factors essential for TLS development, including the homeostatic chemokines CCL19 and CCL21, as well as lymphotoxins such as LTA, LTB, and LIGHT (TNFSF14). nih.govfrontiersin.org This STING-induced inflammatory environment, rich in specific chemokines and cytokines, supports the neogenesis of TLS. nih.govfrontiersin.org The formation of these structures was associated with enhanced tumor infiltration by CD8+ T cells and CD11c+ DCs and was dependent on STING expression in host immune cells. nih.gov The development of TLS within the TME provides a physical site for local T cell cross-priming and expansion, contributing to a more robust and durable anti-tumor immune response. nih.gov Combining STING agonists with other immunotherapies, such as immune checkpoint blockade, has been suggested to synergistically enhance TLS formation and improve tumor control. nih.gov

Complex Interactions with Interleukin 35 Il 35 in Sting Agonist Mediated Responses

STING Agonist-Induced Regulatory B Cell Expansion

Systemic administration of STING agonists has been shown to paradoxically promote an immunosuppressive tumor microenvironment. nih.govrepec.org Research indicates that treatment with various STING agonists, including cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), leads to a significant expansion of regulatory B cells (Bregs) that produce IL-35 in both human and mouse models of pancreatic cancer. nih.govrepec.orgbioworld.com This expansion of IL-35+ Bregs is a key mechanism of tumor resistance to STING agonist monotherapy. nih.govnih.gov

The mechanism by which STING agonists drive the production of IL-35 in B cells is dependent on the Interferon Regulatory Factor 3 (IRF3) signaling pathway. nih.govbiorxiv.org Upon activation of the STING pathway in B cells, IRF3 is phosphorylated and promotes the expression of the genes encoding the two subunits of IL-35, Ebi3 and p35. nih.govnih.gov Notably, this induction of IL-35 is independent of the type I interferon signaling axis, which is a canonical downstream pathway of STING activation in other immune cells. nih.govbiorxiv.orgnih.gov Chromatin immunoprecipitation assays have confirmed the enhanced binding of IRF3 to the promoter regions of the Ebi3 and Il12a (p35) genes in B cells following STING activation. nih.gov This IRF3-dependent mechanism highlights a divergent role of STING signaling in B cells compared to its function in myeloid cells, where it primarily drives pro-inflammatory type I interferon responses. biorxiv.org

The regulatory B cells expanded by STING agonists exhibit a specific phenotype. In murine models, these IL-35-producing Bregs are characterized by the expression of cell surface markers including CD1dhi, CD5+, and CD21hi. nih.gov These markers are characteristic of a subset of B cells with known regulatory functions. nih.gov IL-35 itself is a heterodimeric cytokine composed of the Epstein-Barr virus-induced gene 3 (EBI3) and the p35 subunit of interleukin-12 (B1171171) (IL-12p35). frontiersin.org The B cells induced by STING agonists are identified by their co-expression of these two components. nih.gov

| Feature | Description | Source(s) |

| Inducing Agent | STING agonists (e.g., cGAMP) | nih.gov, bioworld.com, repec.org |

| Key Cytokine | Interleukin-35 (IL-35) | nih.gov, researchgate.net, frontiersin.org |

| Signaling Pathway | IRF3-dependent, Type I Interferon-independent | nih.gov, nih.gov, biorxiv.org |

| Murine Phenotype | CD1dhiCD5+CD21hi | nih.gov |

Suppression of Natural Killer Cell Proliferation and Function by STING Agonist-Induced IL-35

The expansion of IL-35-producing Bregs following STING agonist therapy has a detrimental effect on anti-tumor immunity by suppressing natural killer (NK) cells. nih.govrepec.orgresearchgate.net The IL-35 secreted by these Bregs leads to a reduction in the proliferation and cytotoxic function of NK cells within the tumor microenvironment. nih.govresearchgate.netunc.edu This attenuation of the NK-driven anti-tumor response is a significant barrier to the effectiveness of systemic STING agonist monotherapy. nih.govrepec.org Depletion experiments have shown that NK cells are crucial for the anti-tumor effects observed when IL-35 is blocked in combination with a STING agonist. nih.gov

Strategies for Overcoming IL-35-Mediated Immunosuppression

Recognizing the immunosuppressive axis of STING-IRF3-IL-35 has led to the development of strategies aimed at overcoming this therapeutic hurdle. These approaches focus on neutralizing IL-35 or preventing its production by B cells to restore anti-tumor immunity.

Combining STING agonist administration with a blockade of IL-35 has shown significant promise in preclinical cancer models. nih.govnih.gov The use of an anti-IL-35 neutralizing antibody in conjunction with a STING agonist like cGAMP leads to enhanced tumor control and prolonged survival. nih.govnih.gov This combination therapy works by relieving the IL-35-mediated suppression of NK cells, thereby unleashing their anti-tumor potential. nih.govnih.gov This dual approach not only counters the resistance mechanism but also appears to synergize with the intended pro-inflammatory effects of the STING agonist, leading to increased infiltration of effector CD8+ T cells and NK cells into the tumor. nih.gov

| Therapeutic Strategy | Outcome in Preclinical Models | Mechanism of Action | Source(s) |

| STING agonist + Anti-IL-35 antibody | Reduced tumor growth, prolonged survival | Restores NK cell proliferation and function | nih.gov, nih.gov |

| STING agonist + Anti-IL-35 antibody | Increased intratumoral CD8+ T and NK cells | Overcomes immunosuppressive tumor microenvironment | nih.gov |

To specifically pinpoint the role of B cell-derived IL-35, studies have utilized genetic models where the IL-35-producing capability is ablated specifically in B cells. nih.gov In mouse models of pancreatic cancer, the genetic deletion of the Ebi3 or Il12a (p35) gene in B cells significantly improved tumor control when combined with STING agonist treatment. nih.govnih.gov These findings confirm that B cells are a critical source of the IL-35 that undermines the efficacy of STING agonist therapy. nih.gov Furthermore, the loss of STING signaling entirely within B cells also resulted in better tumor control, underscoring the negative regulatory role of the STING pathway in this specific cell type. nih.govunc.edu

Sting Agonist Delivery Strategies in Preclinical Research

Systemic Delivery Approaches

Systemic administration of STING agonists offers the potential to treat metastatic and inaccessible tumors, a significant advantage over local delivery. nih.govmdpi.com However, this route poses a major challenge: the potential for widespread, non-specific immune activation, which can lead to adverse cytokine-related side effects. pnas.orgbioworld.com Consequently, research has focused on developing sophisticated delivery systems that can target the agonist specifically to tumor tissues, thereby improving efficacy and safety. acs.orgnih.gov These platforms are designed to protect the agonist from premature degradation, improve its pharmacokinetic profile, and ensure its release and activation at the desired site of action. nih.govnih.gov

Antibody-Drug Conjugates (ADCs) for Tumor-Targeted Delivery

Antibody-drug conjugates (ADCs) represent a highly targeted approach for delivering STING agonists directly to cancer cells. pnas.org This strategy involves chemically linking a potent STING agonist to a monoclonal antibody that recognizes a specific tumor-associated antigen, such as the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. pnas.orgbioworld.com This targeted delivery mechanism allows for systemic administration while concentrating the immune-stimulating payload within the tumor. acs.orgnih.gov

Preclinical studies have provided strong proof-of-concept for this approach. In syngeneic mouse tumor models, systemically administered STING agonist-ADCs were well-tolerated and demonstrated powerful antitumor activity. pnas.orgbioworld.com The therapeutic effect was even more pronounced when the ADC was used in combination with an anti-PD-L1 antibody, suggesting a synergistic relationship that could overcome resistance to immune checkpoint inhibitors. pnas.orgbioworld.com Mechanistic investigations revealed that these ADCs promote a broad antitumor immune response by activating dendritic cells, T cells, and natural killer (NK) cells, and by repolarizing tumor-associated macrophages from a suppressive M2 phenotype to an inflammatory M1 phenotype. pnas.orgbioworld.com Research has also focused on optimizing the components of the ADC, leading to the development of platforms utilizing a potent non-cyclic dinucleotide STING agonist, a selectively cleavable linker, and a hydrophilic scaffold to ensure stability and favorable pharmacokinetics. acs.orgnih.gov

| Delivery Platform | Mechanism | Key Preclinical Findings | References |

|---|---|---|---|

| STING Agonist-ADC | Conjugation of a STING agonist to a tumor-targeting monoclonal antibody (e.g., anti-EGFR). | - Well-tolerated systemic administration in mouse models.

| acs.orgpnas.orgnih.govbioworld.com |

| Immunosynthen ADC Platform | ADC designed to activate STING in both tumor cells (via antigen binding) and tumor-resident immune cells (via Fcγ receptor binding). | - Demonstrated a dual mechanism of STING activation.

|

Nanoparticle-Based Delivery Systems

Nanoparticle-based systems offer a versatile solution to many of the challenges associated with the systemic delivery of STING agonists, such as poor pharmacokinetics and lack of targeting. nih.govnih.gov By encapsulating the agonist, nanoparticles can protect it from enzymatic degradation, prolong its circulation time in the bloodstream, and facilitate its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. nih.govnih.gov Various types of nanoparticles, including lipid-based, polymer-based, and inorganic platforms, have been investigated for this purpose. nih.gov

In preclinical models, nanoparticle-mediated delivery has shown significant success. For instance, biodegradable mesoporous silica nanoparticles (bMSN) with a size of approximately 80 nm have been used to efficiently deliver STING agonists into cells, leading to potent activation of immune cells and strong antitumor effects in murine melanoma models. nih.gov Similarly, lipid-based formulations, such as CDA-Manganese particles (CMP), have been shown to protect cyclic dinucleotide (CDN) agonists from degradation, enabling effective systemic immunotherapy. nih.gov Furthermore, nanoparticle delivery can enhance the concentration of the agonist in draining lymph nodes, a critical site for initiating an adaptive immune response, leading to a more robust induction of type I interferons compared to the soluble drug. jci.org

| Nanoparticle Type | Key Features | Preclinical Research Highlights | References |

|---|---|---|---|

| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | ~80 nm particles for efficient cellular delivery. | - Potently activated innate and adaptive immune cells.

| nih.gov |

| Lipid-Based Nanoparticles (e.g., CMP) | Protect cyclic dinucleotide (CDN) agonists from enzymatic degradation and increase pharmacokinetic stability. | - Enabled effective systemic immunotherapy in multiple murine tumor models.

| nih.gov |

| General Nanoparticle Carriers | Concentrate STING agonists in draining lymph nodes. | - Achieved 15-fold greater accumulation of agonist in lymph nodes compared to unformulated CDN.

| jci.org |

Polymeric Prodrug Platforms (e.g., PolySTING)

Polymeric prodrug platforms are an emerging strategy designed to improve the pharmacological properties of systemically administered STING agonists. biorxiv.org These platforms involve conjugating the agonist to a polymer backbone, which can increase its circulation half-life and promote passive accumulation in tumors. vanderbilt.edunih.gov Often, the agonist is attached via a linker that is designed to be cleaved by enzymes present in the tumor microenvironment, ensuring targeted drug release. biorxiv.orgnih.gov

One notable example is the PolySTING "drugamer" platform, which was developed for targeted delivery to dendritic cells (DCs). acs.org In this system, a diABZI-type STING agonist was conjugated to a polymerizable methacrylate through a cathepsin-cleavable linker. acs.org This monomer was then copolymerized with a mannose methacrylate monomer to create a polymer that specifically targets mannose receptors (CD206) on antigen-presenting cells within the TME. acs.org When administered systemically in murine models of melanoma and breast cancer, PolySTING effectively slowed tumor growth by activating a strong DC-driven antitumor immune response. acs.org Another platform, known as SAPCon (STING-Activating Polymer-drug Conjugate), also utilizes a diABZI agonist attached to a hydrophilic polymer via an enzyme-responsive linker. nih.gov Intravenous administration of SAPCon in breast cancer models resulted in enhanced tumor accumulation, uptake by myeloid cells, and the creation of an immunogenic TME that inhibited tumor growth. biorxiv.orgnih.gov

Local Administration Strategies (e.g., Intratumoral Injection in Animal Models)

Direct intratumoral injection is the most straightforward administration strategy for STING agonists and was the primary method used in early preclinical and clinical evaluations. nih.govnih.gov This approach maximizes the concentration of the agonist at the tumor site while inherently limiting systemic exposure and the associated risk of toxicity. pnas.org However, its clinical application is restricted to tumors that are physically accessible for injection. nih.govpnas.org

Despite this limitation, preclinical research in a wide array of animal models has consistently demonstrated the potent antitumor effects of locally administered STING agonists. mdpi.commdpi.com Intratumoral injection has been shown to induce significant tumor regression, not only in the treated tumor but also in distant, untreated tumors—a phenomenon known as the abscopal effect. nih.govaacrjournals.org This systemic response is driven by a robust local immune reaction, characterized by the release of pro-inflammatory cytokines and the infiltration of effector immune cells, including CD8+ T cells, NK cells, and macrophages. mdpi.comnih.gov Studies have also highlighted the crucial role of tumor vascular endothelial cells, which are a major source of type I interferon production following intratumoral STING agonist injection, thereby helping to initiate the adaptive immune response. nih.govnih.gov The viability of this approach has also been tested in more clinically relevant large animal models, where intratumoral injection of a STING agonist in dogs with spontaneous glioblastoma was well-tolerated and resulted in positive radiographic responses. aacrjournals.orgnih.govresearchgate.net

| Animal Model | STING Agonist Used | Key Findings | References |

|---|---|---|---|

| Murine Colon, Breast, Melanoma | ADU-S100, cGAMP | - Induced tumor regression in injected and contralateral tumors.

| mdpi.comnih.gov |

| Canine Glioblastoma | IACS-8779 | - Intratumoral injection was well-tolerated in a large animal model.

| aacrjournals.orgnih.govresearchgate.net |

| Murine Melanoma & Hepatocellular Carcinoma | c-di-GMP | - Combination with irreversible electroporation delayed tumor growth.

| unav.edu |

Comparative Analyses of Sting Agonist Classes in Preclinical Models

Cyclic Dinucleotides (CDNs) and Analogues

Cyclic dinucleotides are natural ligands of the STING protein. fupress.net Preclinical studies have demonstrated that intratumoral injection of CDNs can lead to the induction of tumor-specific CD8+ T cells and subsequent tumor clearance in various murine models. targetedonc.com Both natural and synthetic CDNs have shown the ability to activate the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that are essential for an effective anti-tumor immune response. nih.govthno.org

Synthetic CDN analogues have been developed to improve upon the properties of natural CDNs, which can have limitations such as poor stability and cell permeability. nih.govnih.gov These analogues often feature modifications, like phosphorothioate (B77711) linkages, to enhance their resistance to enzymatic degradation. pnas.org

Key Research Findings:

ADU-S100 (MIW815): This synthetic CDN mimics the endogenous STING ligand cGAMP and activates all known human STING variants. targetedonc.com In preclinical models of cervical and pancreatic cancer, intratumoral injection of ADU-S100 enhanced CD8+ T-cell infiltration and promoted immunogenic tumor control. nih.gov It has also shown synergistic effects when combined with radiation therapy in rat models of esophageal cancer, leading to decreased tumor volume. nih.gov In glioblastoma models, ADU-S100 treatment led to a strong innate immune response. pnas.org

SB 11285: This novel, cell-permeable, canonical 3',5' purine-pyrimidine CDN has demonstrated superior potency and cell permeability compared to non-canonical 2',3'-CDNs in preclinical studies. biorxiv.org It has shown robust antitumor activity in syngeneic mouse tumor models, resulting in complete tumor regression and the development of durable immunological memory. biorxiv.org Pharmacodynamic studies confirmed the activation of the STING pathway through the production of type I IFNs and other antitumor cytokines, along with an increase in CD8+ T cells. biorxiv.org

BMS-986301: This novel CDN has shown promising preclinical results, with over 90% regression observed in both injected and noninjected tumors in murine models, a significant improvement compared to ADU-S100. targetedonc.com

MK-1454: A synthetic CDN that has demonstrated notable antitumor activity in preclinical models. frontiersin.org

JNJ-4412: This novel CDN STING agonist has shown efficacy in preclinical models through intratumoral injection. frontiersin.org

Table 1: Comparative Efficacy of CDN STING Agonists in Preclinical Models

| Compound | Preclinical Model(s) | Key Outcomes |

|---|---|---|

| ADU-S100 (MIW815) | Cervical, Pancreatic, Esophageal, Glioblastoma | Enhanced CD8+ T-cell infiltration, immunogenic tumor control, synergistic effects with radiation. nih.govpnas.org |

| SB 11285 | Syngeneic mouse tumor models | Complete tumor regression, durable immunological memory, induction of Type I IFNs and CD8+ T cells. biorxiv.org |

| BMS-986301 | CT26 and MC38 murine tumor models | >90% regression in injected and noninjected tumors. targetedonc.com |

Non-Cyclic Dinucleotide Small Molecules

The development of non-cyclic dinucleotide small molecule STING agonists aims to overcome some of the limitations of CDNs, such as their delivery challenges. nih.gov These molecules are structurally distinct from CDNs but can still effectively activate the STING pathway. nih.gov

Key Research Findings:

GSK3745417 (diABZI): This dimeric amidobenzimidazole-based compound is a non-CDN small molecule that has shown the ability to sensitize non-small cell lung cancer to radiation therapy in preclinical studies. nih.gov The structure of diABZI allows for systemic administration, a potential advantage over intratumorally injected CDNs. nih.gov

Ryvu's Agonists: These new-generation non-CDN, non-macrocyclic small-molecule STING agonists have demonstrated high cellular potency, inducing cytokine production in human immune cells at low nanomolar ranges. targetedonc.com In the CT26 murine model, intravenous administration led to significant tumor growth inhibition, complete tumor regression, and the development of immunological memory. targetedonc.com

TTI-10001: A novel non-CDN small molecule STING agonist that has shown potent activity across all five human STING alleles and the murine STING. researchgate.net In syngeneic mouse tumor models, it increased levels of phospho-STING and phospho-IRF3 in tumors, leading to elevated expression of pro-inflammatory cytokines and significant anti-tumor activity. researchgate.net

SNX281: A small molecule agent currently being investigated for advanced solid tumors. frontiersin.org

CRD-5500: This compound has shown effectiveness through both intravenous and intratumoral routes in murine models. frontiersin.org

Table 2: Preclinical Activity of Non-CDN Small Molecule STING Agonists

| Compound | Preclinical Model(s) | Key Outcomes |

|---|---|---|

| GSK3745417 (diABZI) | Non-small cell lung cancer | Sensitization to radiation therapy. nih.gov |

| Ryvu's Agonists | CT26 murine model | Significant tumor growth inhibition, complete tumor regression, immunological memory. targetedonc.com |

| TTI-10001 | Syngeneic mouse tumor models | Potent activation of human and murine STING, significant anti-tumor activity. researchgate.net |

Bacterially-Derived Agonists

Naturally occurring CDNs produced by bacteria were among the first identified STING agonists. nih.govbocsci.com These molecules, such as c-di-GMP and c-di-AMP, can directly activate the STING pathway. bocsci.com While they have shown anti-proliferative effects in vitro, their therapeutic application has been somewhat limited by their physicochemical properties. thno.orgbocsci.com

Engineered bacteria are also being explored as vectors to deliver STING agonists directly to the tumor microenvironment. frontiersin.org

Key Research Findings:

c-di-GMP: Has been shown to inhibit the proliferation of human colon cancer cells in vitro. thno.orgbocsci.com

Engineered Bacteria (e.g., SYNB1891): An engineered strain of Escherichia coli Nissle has been developed to produce the STING agonist c-di-AMP directly within the tumor. frontiersin.org This approach aims to provide targeted and sustained activation of the immune system.

Preclinical studies have demonstrated that various classes of STING agonists can effectively activate the innate immune system and promote anti-tumor responses. mdpi.comnih.gov The choice between CDNs, non-CDN small molecules, and bacterially-derived agonists may depend on the specific cancer type, desired route of administration, and the need to overcome particular resistance mechanisms. nih.gov Continued research and comparative analyses in preclinical models are crucial for optimizing the clinical development of these promising immunotherapeutic agents. researchgate.net

Mechanisms of Resistance and Attenuation in Preclinical Sting Agonist Therapy

Intrinsic and Adaptive Resistance Mechanisms

Resistance to STING agonist therapy can be categorized as either intrinsic (pre-existing) or adaptive (acquired in response to treatment). Both forms of resistance pose significant challenges to the clinical utility of STING agonists.

Intrinsic resistance may be present in tumors prior to the administration of any therapy. This can be influenced by the tumor's type, its size, and its inherent immunogenicity. nih.gov For instance, some tumors have evolved to evade immune surveillance by downregulating or silencing components of the STING signaling pathway, rendering them less susceptible to agonists like STING agonist-35. nih.gov The lack of antigen presentation and type I interferon signaling are recognized biomarkers of non-T-cell-inflamed or "cold" tumors, which are intrinsically resistant to various immunotherapies, including STING agonists. jci.orgnih.gov

Adaptive resistance, on the other hand, develops as a direct consequence of STING pathway activation. The therapeutic engagement of STING can paradoxically trigger negative feedback loops and immunosuppressive pathways that attenuate the anti-tumor immune response. nih.govresearchgate.net Preclinical studies have demonstrated that direct activation of STING can lead to the rapid upregulation of multiple immune regulatory pathways, including Programmed Death-1 (PD-1), Indoleamine 2,3-dioxygenase (IDO), and Cyclooxygenase-2 (COX2) within the TME. nih.govpnas.org This physiological plasticity of the TME allows it to adapt to the inflammatory signals induced by STING agonists, thereby limiting their therapeutic effect. nih.govpnas.org For example, while STING activation can incite potent anti-tumor responses, it can also boost local immune regulation that attenuates these same responses. nih.gov This adaptive resistance is a major barrier to achieving durable and systemic anti-tumor immunity, particularly in mature and established tumors. nih.govpnas.org

Table 1: Upregulation of Immune Regulatory Pathways Following STING Agonist Treatment in a Preclinical Model

| Immune Regulatory Pathway | Observation in Preclinical Models | Implication for STING Agonist Therapy | Reference |

|---|---|---|---|

| PD-1/PD-L1 | Increased expression on immune and tumor cells following STING activation. | Contributes to T-cell exhaustion and suppression of the anti-tumor response. | pnas.org |

| IDO | Upregulated in the TME after STING agonist treatment. | Metabolizes tryptophan, leading to an immunosuppressive microenvironment. | pnas.org |

| COX2 | Rapidly elevated following direct STING activation. | Contributes to inflammation-mediated immunosuppression. | pnas.org |

Role of Immunosuppressive Cell Populations (e.g., Myeloid-Derived Suppressor Cells (MDSCs), Regulatory T Cells (Tregs))

The TME is often infiltrated by various immunosuppressive cell populations that can significantly dampen the efficacy of STING agonist therapy. Myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) are two of the most prominent populations in this regard.

MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. nih.gov They can inhibit T-cell proliferation and function, thereby promoting tumor growth and progression. nih.gov The presence of MDSCs in the TME has been associated with poor prognosis and resistance to immunotherapy. nih.gov While some studies suggest that STING activation can inhibit MDSC function, others indicate that chronic STING signaling may lead to the recruitment and expansion of MDSCs, contributing to an immunosuppressive TME. nih.govcancerbiomed.org However, highly potent synthetic STING agonists have been shown to repolarize suppressive myeloid populations, in part through the inhibition of Myc signaling and metabolic modulation. nih.gov For instance, the potent synthetic STING agonist IACS-8803 has been observed to significantly suppress the expression of cMyc in MDSCs. nih.gov

Table 2: Effect of a High-Potency STING Agonist on MDSCs

| STING Agonist | Cell Type | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|---|

| IACS-8803 | Murine Bone Marrow-Derived MDSCs | Significantly suppressed cMyc expression. | Inhibition of Myc signaling, metabolic modulation, and antagonism of the cell cycle. | nih.gov |

| cGAMP | Murine Bone Marrow-Derived MDSCs | Did not significantly suppress cMyc expression. | - | nih.gov |

Epigenetic Regulation of STING Signaling in Tumor Cells

The expression and function of key components of the STING pathway, including cGAS and STING itself, are subject to epigenetic regulation in tumor cells. Epigenetic silencing of these genes represents a significant intrinsic resistance mechanism to STING agonists like this compound.

Promoter hypermethylation is a common epigenetic modification that leads to the transcriptional silencing of genes. fiercebiotech.com Studies have shown that the promoters of the cGAS and STING genes are frequently hypermethylated in a variety of human cancers, including melanoma and colorectal cancer. fiercebiotech.compnas.org This epigenetic silencing leads to the downregulation or complete loss of cGAS and STING protein expression, thereby impairing the tumor cell's ability to respond to cytosolic DNA and, consequently, to STING agonists. fiercebiotech.compnas.org This impairment of the STING signaling function contributes to the immune escape of tumor cells and can mediate resistance to T-cell-based immunotherapies. fiercebiotech.com

Importantly, this epigenetic silencing is often reversible. fiercebiotech.com Pharmacological inhibition of DNA methylation using DNA methyltransferase inhibitors (DNMTis) has been shown to restore the expression of cGAS and STING in tumor cell lines. fiercebiotech.com The rescue of STING pathway function through this epigenetic reprogramming can augment the antigenicity of tumor cells and enhance their recognition and destruction by immune T cells. fiercebiotech.com Therefore, targeting the epigenetic mechanisms that control cGAS and STING gene expression offers a promising strategy to overcome resistance to STING agonist therapy and enhance the efficacy of cancer immunotherapy. nih.govcancerbiomed.org

Table 3: Epigenetic Silencing of the STING Pathway in Cancer

| Epigenetic Mechanism | Affected Genes | Consequence in Tumor Cells | Therapeutic Implication | Reference |

|---|---|---|---|---|

| Promoter Hypermethylation | cGAS, STING | Transcriptional silencing, loss of protein expression, impaired STING signaling, immune evasion. | Reversible with DNA methyltransferase inhibitors (DNMTis) to restore STING function. | fiercebiotech.compnas.org |

| Histone Modifications | STING | Suppression of STING expression. | Targeting histone-modifying enzymes (e.g., KDM5 inhibitors) can activate STING expression. | cancerbiomed.org |

Future Directions in Sting Agonist Preclinical Research

Precision Targeting of Specific Cell Subsets for Optimal Efficacy

The outcome of STING activation is highly dependent on the specific cell type in which it occurs, leading to either desired anti-tumor effects or unwanted immunosuppression. This has underscored the need for precision targeting of STING agonists to the most effective immune cell subsets within the tumor microenvironment (TME).

The canonical anti-tumor effect of STING agonists relies on activating dendritic cells (DCs), which leads to the production of type I interferons (IFNs), subsequent T cell priming, and the recruitment of immune cells to the tumor. nih.govresearchgate.net Therefore, selectively stimulating STING in DCs is a primary goal to maximize therapeutic benefit. researchgate.net A "pan-myeloid" approach, targeting various myeloid subsets like monocytes and macrophages, is also considered beneficial, as STING activation can repolarize suppressive myeloid cells and activate DCs simultaneously. targetedonc.com

However, research has revealed that STING activation in other immune cells can be detrimental. For instance, STING activation in T cells can induce apoptosis, thereby impairing anti-tumor immunity. nih.gov More critically, systemic administration of STING agonists like cGAMP has been shown to induce the expansion of regulatory B cells (Bregs) that secrete the immunosuppressive cytokine IL-35. nih.govaacrjournals.orgnih.govnih.gov This STING-induced IL-35 production in B cells occurs in an IRF3-dependent but type I IFN-independent manner and suppresses the anti-tumor activity of natural killer (NK) cells. nih.govaacrjournals.orgnih.govbioworld.com These opposing effects highlight the necessity of cell-type-specific targeting to avoid counterproductive immune responses. nih.gov

| Cell Subset | Effect of STING Activation | Therapeutic Implication | Reference |

|---|---|---|---|

| Dendritic Cells (DCs) | Induces Type I IFN, promotes T cell priming and anti-tumor immunity. | Primary target for achieving therapeutic efficacy. | nih.govresearchgate.net |

| Myeloid Cells (general) | Can repolarize suppressive myeloid cells and activate DCs. | A "pan-myeloid" targeting strategy may be beneficial. | targetedonc.com |

| T Cells | Can induce apoptosis, impairing anti-tumor immunity. | Avoidance of direct T cell targeting is crucial. | nih.gov |

| B Cells | Induces expansion of regulatory B cells (Bregs) producing immunosuppressive IL-35, which suppresses NK cell function. | Highlights a mechanism of resistance and the need for targeted delivery or combination therapy (e.g., with IL-35 blockade). | aacrjournals.orgnih.govnih.govbioworld.com |

Development of Novel Agonist Chemotypes and Advanced Delivery Systems

Early STING agonists were dominated by cyclic dinucleotides (CDNs), which are the natural ligands for STING. targetedonc.comnih.gov However, these first-generation compounds suffer from poor stability, enzymatic degradation, and limited cell permeability, often necessitating direct intratumoral injection. targetedonc.comnih.gov To overcome these limitations, research is focused on two key areas: creating novel agonist structures and developing advanced delivery systems.

Novel Chemotypes: The development of non-CDN STING agonists represents a significant advance. nih.govfrontiersin.org These small molecules, such as the dimer amidobenzimidazole (diABZI) compounds, possess different chemical structures from natural CDNs and have shown the ability to induce robust anti-tumor activity with systemic administration. frontiersin.org High-throughput screening has identified several other unique non-nucleotide chemotypes that can activate the STING pathway, offering new avenues for drug development with potentially improved pharmacological properties. nih.govnih.govresearchgate.net

Advanced Delivery Systems: To improve the therapeutic window and enable systemic administration, various delivery strategies are being explored.

Antibody-Drug Conjugates (ADCs): This approach involves linking a STING agonist payload to a monoclonal antibody that targets a tumor-associated antigen. mersana.combmj.comnih.govacs.org STING agonist ADCs can deliver the payload directly to tumor cells and to tumor-resident myeloid cells via Fc-gamma receptor (FcγR) mediated uptake. mersana.commersana.com This targeted delivery enhances anti-tumor activity while minimizing systemic cytokine induction compared to free agonists. bmj.commersana.com The design of the drug-linker is critical, with studies showing non-cleavable linkers can provide superior in vivo activity. bmj.com

Nanoparticle-Based Systems: Encapsulating STING agonists within nanoparticles (NPs), such as liposomes or polymers, addresses issues of stability and delivery. nih.govnih.govjci.org Nano-delivery protects the agonist from degradation, improves its pharmacokinetic profile by increasing half-life, and enhances its accumulation in tumors and draining lymph nodes. nih.govnih.govjci.org These systems can be engineered to target specific cells, like antigen-presenting cells (APCs), and can be used as potent vaccine adjuvants. jci.orgresearchgate.net

Hydrogel Networks: Injectable hydrogels can act as localized depots for the sustained release of STING agonists and other immunomodulators directly within the TME. rsc.org This approach can reduce dosing frequency and maintain high local concentrations of the drug, enhancing immune activation while limiting systemic exposure. researchgate.netrsc.org

| Delivery System | Mechanism | Key Advantages | Reference |

|---|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Links STING agonist to a tumor-targeting antibody for precise delivery. | Enables systemic administration, localizes STING activation in the TME, reduces systemic toxicity. | mersana.combmj.comacs.orgmersana.com |

| Nanoparticles (NPs) | Encapsulates STING agonist in carriers like liposomes or polymers. | Improves stability and pharmacokinetics, enhances delivery to lymph nodes and tumors, allows systemic administration. | nih.govnih.govjci.orgnews-medical.net |

| Hydrogels | Provides a scaffold for sustained, localized release of the agonist. | Prolongs drug retention at the tumor site, reduces dosing frequency, minimizes systemic effects. | researchgate.netrsc.org |

Investigation of Bidirectional Immunomodulation and Context-Dependent Effects

The role of the cGAS-STING pathway in cancer is now understood to be a "double-edged sword." nih.gov Its activation can be both beneficial (anti-tumor) and detrimental (pro-tumor), depending on the cellular and molecular context of the TME. nih.govoup.com Understanding this bidirectional regulation is a critical frontier in preclinical research.

The pro-tumorigenic effects of STING signaling can manifest in several ways. As discussed, STING activation in B cells can lead to an IL-35-mediated immunosuppressive loop that hinders NK cell function. aacrjournals.orgnih.govresearchgate.net In other contexts, STING signaling has been implicated in promoting metastatic progression and immune evasion. oup.com

The outcome of STING activation is highly context-dependent, influenced by the specific tumor type, the composition of the TME, and crosstalk with other signaling pathways. nih.govoup.com For example, the effects of CD11b agonists, which can activate STING signaling in tumor-associated macrophages (TAMs), are dependent on the TME. nih.govwustl.eduresearchgate.netnih.gov These agonists can simultaneously repress pro-inflammatory NF-κB signaling while activating the desired STING-IFN pathway, but the magnitude of this effect is amplified by cytotoxic therapies that alter the TME. nih.govresearchgate.net This suggests that the efficacy of STING agonists may be maximized when combined with other treatments that modulate the tumor landscape. nih.gov

Future research must therefore focus on elucidating the precise mechanisms that govern these context-dependent outcomes. This includes identifying biomarkers that predict which tumors will respond favorably to STING agonism and which might be prone to its pro-tumorigenic effects. nih.gov Combining STING agonists with therapies that block its negative regulatory circuits, such as neutralizing IL-35, represents a promising strategy to overcome these challenges and unlock the full therapeutic potential of this pathway. aacrjournals.orgresearchgate.net

Q & A

Basic Research Questions

Q. What experimental models (in vitro and in vivo) are recommended for evaluating STING agonist-35’s immunomodulatory efficacy?

- Methodological Answer :

- In vitro : Use primary immune cells (e.g., murine or human macrophages, dendritic cells) to measure cytokine secretion (e.g., IFN-β, TNF-α) via ELISA or multiplex assays. Include dose-response curves (0.1–10 μM) to determine EC50 values. Validate purity and identity of synthesized compounds using HPLC and mass spectrometry .

- In vivo : Employ tumor-bearing murine models (e.g., MC38 colorectal carcinoma) to assess antitumor activity. Monitor tumor volume, immune cell infiltration via flow cytometry, and serum cytokine levels. Ensure proper controls (e.g., STING-knockout mice) to confirm mechanism specificity .

Q. How can researchers optimize dosing regimens for this compound to minimize off-target effects?

- Methodological Answer :

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to determine bioavailability and half-life. Use toxicity assays (e.g., LDH release, apoptosis markers) in non-target cells (e.g., hepatocytes) to identify safe concentration ranges.

- Example In murine models, doses >5 mg/kg induced hepatotoxicity, while 1–2 mg/kg maintained efficacy without adverse effects .

Q. What are the standard assays for confirming this compound’s target engagement?

- Methodological Answer :

- Measure cGAMP levels via LC-MS/MS or competitive ELISA after treatment.

- Use Western blotting or immunofluorescence to track STING phosphorylation (e.g., TBK1, IRF3 activation). Include negative controls (e.g., STING-deficient cells) to validate specificity .

Advanced Research Questions

Q. How does this compound’s mechanism differ across immune cell subtypes, and what techniques can resolve these variations?

- Methodological Answer :

- Perform single-cell RNA sequencing on treated PBMCs or tumor microenvironments to map cell-type-specific responses (e.g., dendritic cells vs. T cells).

- Use phospho-flow cytometry to quantify STING pathway activation in individual subsets. Studies show dendritic cells exhibit stronger IRF3 activation than macrophages at equivalent doses .

Q. How can researchers resolve contradictory findings on this compound’s pro-inflammatory versus apoptotic effects in cancer models?

- Methodological Answer :

- Analyze contextual variables:

- Cell type : Epithelial vs. immune cells may exhibit divergent responses due to baseline STING expression.

- Tumor immunogenicity : "Hot" tumors (high T-cell infiltration) may respond better than "cold" tumors.

- Combination therapies : Pair with checkpoint inhibitors (e.g., anti-PD-1) to amplify efficacy.

- Conduct meta-analyses of published datasets to identify confounding factors (e.g., dosing schedules, model systems) .

Q. What statistical approaches are critical for validating this compound’s synergistic effects with other immunotherapies?

- Methodological Answer :

- Use factorial experimental designs to test combinations (e.g., STING agonist + radiotherapy).

- Apply synergy scoring models (e.g., Bliss Independence or Chou-Talalay methods) to quantify interaction effects. For example, a Bliss score >10 indicates significant synergy in reducing tumor growth .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported EC50 values for this compound across studies?

- Methodological Answer :

- Compare assay conditions: Cell type (HEK293-STING vs. primary cells), readout (luciferase reporter vs. cytokine secretion), and incubation time (6–24 hrs).

- Replicate experiments using standardized protocols (e.g., ATCC cell lines, matched serum concentrations). A 2024 study found EC50 varied 3-fold between HEK293 and primary macrophages due to STING isoform differences .

Q. What strategies validate the specificity of this compound in complex biological systems?

- Methodological Answer :

- Use genetic knockdown (siRNA/CRISPR) or pharmacological inhibitors (e.g., H-151 for STING).

- Profile off-target pathways via phosphoproteomics or RNA-seq. For example, this compound showed no activation of RIG-I or NLRP3 in screened models .

Methodological Best Practices

- Data Reporting : Include raw data (e.g., flow cytometry FCS files) in supplementary materials with metadata (e.g., gating strategies) for reproducibility .

- Statistical Rigor : Report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg correction) .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for humane endpoints and sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.